molecular formula C20H13F6N3O3 B3128441 Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-80-5

Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No. B3128441
CAS RN: 338957-80-5
M. Wt: 457.3 g/mol
InChI Key: SRCNHSVMKQIVJI-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C20H13F6N3O3 and its molecular weight is 457.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine Scaffold in Medicinal Chemistry

Triazines, including 1,2,4-triazines, have been identified as a significant class of heterocyclic compounds in medicinal chemistry. They have been synthesized and evaluated for a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant effects, among others. The triazine nucleus is considered an interesting core moiety for the development of future drugs due to its potent pharmacological activity across different models (Verma, Sinha, & Bansal, 2019).

Synthetic Strategies and Chemical Reactivities

3-Thioxo-1,2,4-Triazin-5-Ones and Derivatives

Recent advancements in the synthesis of functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives highlight their importance in medicinal, pharmacological, and biological fields. These derivatives exhibit significant biological evaluation, including anticancer, anti-HIV, and antimicrobial activities. The versatility in their reactivity towards different reagents under various conditions showcases their potential as vital probes for drug development and bioactive systems (Makki, Abdel-Rahman, & Alharbi, 2019).

Environmental and Ecotoxicity Concerns

Fate of Alkylphenols and Ethoxylates

Alkylphenol ethoxylates (APEs) and their degradation products, such as alkylphenols, have been a concern due to their endocrine-disrupting capabilities. Their persistence and ubiquity in aquatic environments highlight the need for understanding the environmental fate and behavior of similar compounds. The structural features of APEs and their metabolites, which may share similarities with the chemical compound , underscore the importance of assessing environmental impacts and potential risks associated with their use (Ying, Williams, & Kookana, 2002).

properties

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6N3O3/c1-2-31-18(30)15-17(32-14-8-4-7-13(10-14)20(24,25)26)27-16(29-28-15)11-5-3-6-12(9-11)19(21,22)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCNHSVMKQIVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117587
Record name Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338957-80-5
Record name Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338957-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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